5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the class of chromenes. It is characterized by the presence of a fluorine atom at the 5th position, an oxo group at the 2nd position, and a carboxylic acid group at the 3rd position of the chromene ring.
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Cellular Effects
Some chromene derivatives have been reported to exhibit cytotoxic activity against various human cancer cell lines
Molecular Mechanism
Some chromene derivatives have been reported to act via non-radiative processes such as excited-state intramolecular proton transfer (ESIPT), intramolecular charge transfer (ICT), photo-induced electron transfer (PET), and isomerization mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization to form the chromene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Scientific Research Applications
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid has been explored for various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the fluorine atom.
7-Hydroxycoumarin: Contains a hydroxyl group at the 7th position instead of a fluorine atom.
3-Carboxycoumarin: Similar structure but without the fluorine substitution.
Uniqueness
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
5-fluoro-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZUCKRTSSTRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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